N-(2-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-2-16-7-3-5-9-20(16)28-22(31)15-34-26-29-23-19-8-4-6-10-21(19)33-24(23)25(32)30(26)18-13-11-17(27)12-14-18/h3-14H,2,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQHMBIZAUKIRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide, identified by its CAS number 866896-90-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H20FN3O3S, with a molecular weight of 473.5 g/mol. The compound features a complex structure that includes a benzofuro-pyrimidine moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C26H20FN3O3S |
| Molecular Weight | 473.5 g/mol |
| CAS Number | 866896-90-4 |
Research indicates that this compound acts primarily as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO is an enzyme involved in the catabolism of tryptophan to kynurenine, which plays a crucial role in immune regulation and tumor immunology. By inhibiting IDO activity, this compound may enhance immune responses against tumors and improve the efficacy of cancer therapies .
Therapeutic Applications
- Cancer Treatment : The inhibition of IDO has been associated with increased anti-tumor immunity. Studies suggest that this compound could be effective in treating cancers where IDO-mediated immunosuppression is prevalent .
- Immunosuppressive Disorders : The compound may also have potential in treating conditions characterized by excessive immune suppression, such as chronic infections (e.g., HIV) and autoimmune diseases .
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibited IDO activity in human cell lines. This inhibition led to increased levels of tryptophan and decreased levels of kynurenine in culture media .
- Animal Models : In vivo studies using murine models showed that treatment with the compound resulted in significant tumor growth inhibition when combined with standard chemotherapy agents. The enhanced immune response was attributed to the restored function of T-cells that had been previously suppressed by IDO activity .
Summary of Biological Activities
| Activity | Outcome |
|---|---|
| IDO Inhibition | Significant reduction in kynurenine levels |
| Tumor Growth Inhibition | Enhanced anti-tumor immunity in animal models |
| Immune Response Modulation | Increased T-cell activity |
Scientific Research Applications
Overview
N-(2-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide, also known by its CAS number 866896-90-4, is a chemical compound with potential applications in medicinal chemistry. Research indicates that this compound primarily functions as an indoleamine 2,3-dioxygenase (IDO) inhibitor.
Therapeutic Applications
- Cancer Treatment:
- IDO inhibition is associated with increased anti-tumor immunity.
- The compound may be effective in treating cancers where IDO-mediated immunosuppression is prevalent.
- Immunosuppressive Disorders:
- Potential applications in treating conditions characterized by excessive immune suppression, such as chronic infections (e.g., HIV) and autoimmune diseases.
Research Findings
- In Vitro Studies: Laboratory experiments have shown that this compound effectively inhibits IDO activity in human cell lines, leading to increased tryptophan and decreased kynurenine levels in culture media.
- Animal Models: In vivo studies using murine models demonstrated that treatment with the compound resulted in significant tumor growth inhibition when combined with standard chemotherapy agents. The enhanced immune response was attributed to the restored function of T-cells that had been previously suppressed by IDO activity.
Summary of Biological Activities
| Activity | Outcome |
|---|---|
| IDO Inhibition | Significant reduction in kynurenine levels |
| Tumor Growth Inhibition | Enhanced anti-tumor immunity in animal models |
| Immune Response Modulation | Increased T-cell activity |
Further Information
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
Table 1: Key Structural Analogs and Their Properties
Key Findings from Comparative Studies
Impact of Halogenation
- Fluorine vs. Chlorine : The target compound’s 4-fluorophenyl group (logP ~3.2) exhibits lower polarity compared to the 4-chlorophenyl analog (logP ~3.5) in , which may influence membrane permeability.
- Position of Halogens : The 2-fluorophenyl analog shows reduced binding affinity in kinase assays compared to the 4-fluorophenyl variant, likely due to steric hindrance in the ATP-binding pocket.
Core Modifications
- Benzofuropyrimidinone vs. Thienopyrimidinone: The thieno analog in lacks the fused benzofuran system, resulting in reduced planarity and weaker π-stacking interactions with hydrophobic kinase domains.
- Fused vs. Non-Fused Cores: The pyrimidine derivative in (non-fused) shows lower thermal stability (Tm = 145°C vs. 180°C for the benzofuropyrimidinone core), as inferred from crystallographic data in .
Side-Chain Variations
- 2-Ethylphenyl vs.
- Thioacetamide Linkage : All analogs retain the thioether bond, but sulfur oxidation susceptibility varies with adjacent substituents (e.g., methoxy groups in may stabilize the sulfur atom).
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(2-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Answer : The synthesis typically involves multi-step routes, including:
- Pd-catalyzed coupling for constructing the benzofuropyrimidinone core (similar to methods in ).
- Thioether formation via nucleophilic substitution between a pyrimidinone intermediate and a thiol-containing acetamide derivative (e.g., using triethylamine (TEA) as a base, as in ).
- Chromatographic purification (e.g., silica gel column chromatography) to isolate the final compound, ensuring >95% purity .
Q. How is the molecular structure of this compound validated?
- Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity, particularly the ethylphenyl and fluorophenyl moieties.
- High-resolution mass spectrometry (HRMS) to verify the molecular formula (C₂₆H₂₀FN₃O₃S₂, per ).
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical assignment, as demonstrated for structurally related benzofuropyrimidines in .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer : Prioritize assays aligned with structural analogs:
- Kinase inhibition assays (e.g., CK1 or CXCR3 targets, based on and ).
- Cellular viability assays (e.g., MTT) in cancer cell lines, given the activity of related pyrimidinone derivatives against colon cancer .
Advanced Research Questions
Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
- Answer : Strategies include:
- Introducing metabolically stable substituents : The 4-fluorophenyl group may enhance lipophilicity and metabolic stability (similar to trifluoromethyl groups in ).
- Prodrug derivatization : Masking the thioacetamide moiety (e.g., as a thioester) to improve oral bioavailability .
- Plasma protein binding assays to assess free drug availability, critical for dose optimization .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR)?
- Answer :
- Molecular docking against CXCR3 or kinase targets (e.g., using crystal structures from ) to identify key binding interactions.
- QSAR modeling incorporating electronic (e.g., fluorine’s electronegativity) and steric parameters of the ethylphenyl and benzofuropyrimidinone groups .
Q. How can contradictions in biological activity data across studies be resolved?
- Answer : Critical factors to evaluate:
- Compound purity : Variations in activity may arise from impurities (e.g., BenchChem reports 95% purity, which may impact IC₅₀ values) .
- Assay conditions : Differences in cell lines (e.g., primate vs. rodent CXCR3 receptors) or buffer systems (e.g., DMSO concentration) can alter results .
- Target selectivity : Off-target effects (e.g., kinase promiscuity) should be ruled out via counter-screening .
Q. What strategies address low solubility in aqueous buffers during formulation?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
